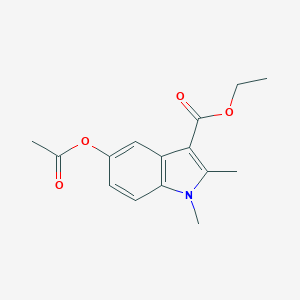

Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate

Description

Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate (CAS: 40945-79-7) is a substituted indole derivative with a molecular formula of C₁₅H₁₇NO₄ and a molecular weight of 275.31 g/mol . It serves as a critical intermediate in the synthesis of antiviral agents like umifenovir (Arbidol), a broad-spectrum antiviral drug . However, its industrial production faces challenges, such as low regioselectivity during bromination steps, leading to polybrominated impurities in commercial batches . Additionally, its synthesis involves toxic reagents like thiophenol, complicating wastewater management .

Propriétés

IUPAC Name |

ethyl 5-acetyloxy-1,2-dimethylindole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-5-19-15(18)14-9(2)16(4)13-7-6-11(8-12(13)14)20-10(3)17/h6-8H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEWNSBCPMQKSLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20193943 | |

| Record name | 1H-Indole-3-carboxylic acid, 5-(acetyloxy)-1,2-dimethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40945-79-7 | |

| Record name | Ethyl 5-(acetyloxy)-1,2-dimethyl-1H-indole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40945-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-3-carboxylic acid, 5-(acetyloxy)-1,2-dimethyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040945797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole-3-carboxylic acid, 5-(acetyloxy)-1,2-dimethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-acetyloxy-1,2-dimethylindole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.247.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Nenitzescu Cyclization Followed by Acetylation

The most widely documented method involves a multi-step synthesis starting from ethyl acetoacetate and monomethylamine, as detailed in a Chinese patent (CN111269168A).

Step 1: Condensation of Ethyl Acetoacetate with Monomethylamine

Ethyl acetoacetate reacts with monomethylamine in methanol at 25–30°C for 4–6 hours to yield 3-(methylamino)-2-butenoic acid ethyl ester. This intermediate is critical for subsequent cyclization.

Step 2: Nenitzescu Cyclization with p-Benzoquinone

The cyclization step employs p-benzoquinone in acetic acid under reflux (80–90°C) for 8–12 hours, catalyzed by Lewis acids such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃). This produces 1,2-dimethyl-5-hydroxy-1H-indole-3-carboxylate, a precursor to the target compound.

Step 3: Acetylation with Acetic Anhydride

The hydroxyl group at the 5-position of the indole ring is acetylated using acetic anhydride in pyridine at 60–70°C for 2–4 hours. This step achieves near-quantitative conversion to ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate.

Key Reaction Conditions:

| Parameter | Details |

|---|---|

| Catalyst | ZnCl₂ or AlCl₃ (1–2 mol%) |

| Temperature | 80–90°C (cyclization), 60–70°C (acetylation) |

| Solvent | Acetic acid (cyclization), Pyridine (acetylation) |

| Yield | ~85% (over three steps) |

Optimization of Reaction Parameters

Catalyst Selection

Lewis acids like ZnCl₂ and AlCl₃ are preferred for Nenitzescu cyclization due to their ability to stabilize reactive intermediates. Comparative studies indicate ZnCl₂ offers higher regioselectivity for the 5-hydroxyindole scaffold.

Solvent and Temperature Effects

-

Cyclization : Acetic acid enhances proton availability, facilitating quinone activation. Elevated temperatures (80–90°C) accelerate ring closure but require careful control to avoid side reactions.

-

Acetylation : Pyridine acts as both solvent and base, neutralizing HCl byproducts and driving the reaction to completion.

Scalability and Industrial Feasibility

The patent method emphasizes scalability, with reported yields exceeding 80% at pilot-plant scales. Key advantages include:

-

Low-cost raw materials (ethyl acetoacetate, p-benzoquinone).

-

Mild reaction conditions compatible with standard equipment.

Analytical Characterization

Physicochemical Properties

Data from Chemsrc and PubChem confirm the compound’s properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₇NO₄ |

| Molecular Weight | 275.30 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Melting Point | 124–128°C |

| Boiling Point | 414.1 ± 40.0°C at 760 mmHg |

| LogP | 2.85 |

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 1.35 (t, 3H, CH₂CH₃), 2.32 (s, 3H, OAc), 2.45 (s, 3H, N-CH₃), 4.30 (q, 2H, CH₂CH₃), 6.90–7.20 (m, 3H, aromatic).

-

MS (ESI+) : m/z 275.1158 [M+H]⁺, consistent with the molecular formula.

Comparative Analysis of Methodologies

Traditional vs. Patent-Based Approaches

Earlier routes, such as those using 4-nitrophenol as a starting material, suffered from low yields (~22.9%) and complex protection-deprotection sequences. In contrast, the patent method streamlines synthesis by:

-

Eliminating nitro reduction steps.

-

Using commercially available p-benzoquinone.

-

Avoiding toxic reagents like indium bromide.

Applications in Drug Development

This compound serves as a precursor to antiviral agents (e.g., arbidol) and anti-inflammatory compounds targeting 5-lipoxygenase . Its acetyloxy group enhances metabolic stability, making it a valuable scaffold for prodrug design.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The acetoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines or thiols can be used to replace the acetoxy group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions result in the formation of new derivatives with different functional groups.

Applications De Recherche Scientifique

Biological Activities

Research has established that indole derivatives, including ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate, exhibit a broad spectrum of biological activities:

- Antiviral Activity : Indole derivatives have shown promise as antiviral agents. Specific derivatives have been synthesized and evaluated for their efficacy against viral infections.

- Anti-inflammatory Effects : Studies indicate that certain derivatives possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.

- Anticancer Properties : The compound's structural similarities to other known anticancer agents suggest it may inhibit tumor cell proliferation. Research has demonstrated cytotoxic effects against various cancer cell lines .

Case Studies

Several studies highlight the applications and efficacy of this compound:

Mécanisme D'action

The mechanism of action of Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their active sites. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations at Position 5

Ethyl 5-(2-Chloroacetoxy)-1,2-Dimethyl-1H-Indole-3-Carboxylate (Compound 20)

- Structure : Replaces the acetoxy group at position 5 with a 2-chloroacetoxy moiety.

- Synthesis : Prepared via mCPBA-mediated oxidation in dichloromethane with Na₂HPO₄, yielding 42% after purification .

- However, its synthesis yield is lower than the parent compound’s alkylation steps (e.g., 92% for ethyl 5-ethyl derivatives) .

Ethyl 5-Hydroxy-1,2-Dimethyl-1H-Indole-3-Carboxylate (Dimecarbine, CAS: 15574-49-9)

- Structure : Lacks the acetyl group at position 5, featuring a hydroxyl substituent instead.

- Applications: Used as a reference standard in drug impurity profiling (e.g., umifenovir synthesis byproducts) .

Ethyl 5-Ethyl-1,2-Dimethyl-1H-Indole-3-Carboxylate (Compound 27)

Ester Group Modifications

tert-Butyl 5-Acetoxy-1,2-Dimethyl-1H-Indole-3-Carboxylate (Compound 6)

- Structure : Replaces the ethyl ester with a tert-butyl group.

- Synthesis : Derived from tert-butyl 5-hydroxy-2-methylindole-3-carboxylate via acetylation and methylation (93% yield) .

- Impact : The bulky tert-butyl group may enhance steric protection of the ester, improving metabolic stability in vivo .

Brominated Derivatives and Impurities

Ethyl 5-Acetoxy-6,7-Dibromo-1,2-Dimethyl-1H-Indole-3-Carboxylate (Umifenovir Impurity 37)

Key Findings and Implications

Synthetic Efficiency : Ethyl 5-ethyl and tert-butyl derivatives exhibit higher yields (>90%) compared to chloroacetoxy analogs (42%), highlighting the impact of substituent choice on reaction efficiency .

Regioselectivity Challenges : Bromination of the parent compound remains a bottleneck, necessitating alternative strategies (e.g., bioisosteric cyclopropane rings) to avoid polybrominated impurities .

Biological Activity : Hydroxy and ethyl substituents at position 5 may reduce antiviral potency compared to acetoxy or halogenated groups, which are critical for target binding .

Activité Biologique

Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate (CAS No. 40945-79-7) is a derivative of indole, a compound class recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Overview of Indole Derivatives

Indole derivatives are known for their significant biological activities, including:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

- Antidiabetic

- Antimalarial

These activities arise from their ability to interact with various molecular targets in biological systems .

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with multiple receptors and enzymes. The compound's acetoxy group enhances its reactivity and potential for further functionalization, which is crucial for its pharmacological effects.

Target Receptors

Indole derivatives typically bind to several types of receptors, including:

- Serotonin receptors

- Dopamine receptors

- Histamine receptors

This binding can lead to various physiological responses, making them valuable in medicinal chemistry.

The biochemical properties of this compound are still under investigation. However, the following characteristics have been noted:

| Property | Value |

|---|---|

| Molecular Formula | C15H17NO4 |

| Molar Mass | 275.3 g/mol |

| Density | 1.18 g/cm³ |

| Boiling Point | 414.1 °C |

| Flash Point | 204.2 °C |

These properties suggest that the compound may exhibit stability under various conditions, which is beneficial for both laboratory and potential therapeutic applications .

Cellular Effects

Research indicates that indole derivatives can significantly influence cell biology. This compound has been studied for its effects on cancer cell lines and microbial pathogens.

Case Studies

- Anticancer Activity : In vitro studies have shown that similar indole derivatives exhibit cytotoxic effects against various cancer cell lines, including MDA-MB-435 (human melanoma) and SF-295 (human glioblastoma). For instance, compounds within this class have reported IC50 values in the low micromolar range, suggesting significant potency against these cells .

- Antimicrobial Activity : Indole derivatives have also demonstrated antimicrobial properties against a range of pathogens, indicating potential use in treating infections. Specific studies on related compounds have highlighted their effectiveness against both Gram-positive and Gram-negative bacteria.

Research Applications

This compound serves as a building block in synthetic organic chemistry and has potential applications in:

- Medicinal Chemistry : As a precursor for synthesizing more complex molecules with targeted biological activities.

- Biological Studies : Used in research to elucidate mechanisms of enzyme inhibition and cell signaling pathways.

Q & A

Q. What are the common synthetic routes for Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate, and what key reagents are involved?

The compound is typically synthesized via acetylation of Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate (Dimecarbine) using acetic anhydride or acetyl chloride in the presence of a base (e.g., Na₂HPO₄). Methylation steps often employ NaH and iodomethane in anhydrous THF to introduce methyl groups at the indole nitrogen and adjacent positions. Purification is achieved via flash chromatography (e.g., 15–30% EtOAc/hexane gradients) .

Q. What spectroscopic methods are employed to characterize this compound?

Key techniques include:

Q. How is the compound purified to remove polybrominated impurities during synthesis?

Low regioselectivity in bromination steps can lead to polybrominated by-products. Flash chromatography with silica gel and optimized solvent systems (e.g., 17% EtOAc/hexane) is used for separation. Recrystallization in solvents like dichloromethane/hexane mixtures further enhances purity .

Advanced Questions

Q. How can researchers address low regioselectivity during bromination of this compound?

Strategies include:

- Solvent optimization : Polar aprotic solvents (e.g., DMF) may improve selectivity.

- Catalyst screening : Lewis acids like FeCl₃ or Brønsted acids can direct bromination to specific sites.

- Computational modeling : DFT calculations predict reactive sites on the indole scaffold, guiding experimental design .

Q. What green chemistry alternatives can replace toxic reagents like thiophenol in indole derivative synthesis?

Alternatives include:

Q. How does the acetoxy group influence reactivity in further modifications?

The acetoxy group acts as a protecting group for the hydroxyl moiety, enabling selective functionalization at other positions (e.g., bromination at C-6/C-7). Deacetylation under basic conditions (e.g., NaOH/MeOH) regenerates the hydroxyl group for subsequent derivatization, critical in synthesizing antiviral analogs .

Q. What computational approaches predict the biological activity of derivatives of this compound?

Q. How is X-ray crystallography applied to resolve structural ambiguities in derivatives?

SHELX programs (SHELXL, SHELXD) refine crystal structures, identifying bond lengths, angles, and torsional strains. High-resolution data (≤1.0 Å) enable precise mapping of substituent effects, such as steric hindrance from methyl groups or hydrogen-bonding patterns from the acetoxy moiety .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Derivative Synthesis

Q. Table 2: Analytical Data for Structural Confirmation

| Technique | Key Observations | Application |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 1.35 (t, J=7.1 Hz, CH₂CH₃), 2.45 (s, OAc) | Substituent integration/position |

| X-ray Crystallography | C-O bond length: 1.42 Å (acetoxy) | Stereochemical assignment |

| HRMS (ESI+) | m/z 275.1158 [M+H]⁺ (calc. 275.1157) | Molecular formula validation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.